Cas no 4950-46-3 (3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione)
3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 3-(Sec-Butylamino)tetrahydrothiophene 1,1-dioxide
- 3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione
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- MDL: MFCD05688834
- Inchi: 1S/C8H17NO2S/c1-3-7(2)9-8-4-5-12(10,11)6-8/h7-9H,3-6H2,1-2H3
- InChI Key: IYMHRCANDIVXEC-UHFFFAOYSA-N
- SMILES: CCC(NC1CS(=O)(=O)CC1)C
3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-241984-0.05g |
3-[(butan-2-yl)amino]-1lambda6-thiolane-1,1-dione |
4950-46-3 | 95% | 0.05g |
$407.0 | 2024-06-19 | |
| Enamine | EN300-241984-0.1g |
3-[(butan-2-yl)amino]-1lambda6-thiolane-1,1-dione |
4950-46-3 | 95% | 0.1g |
$427.0 | 2024-06-19 | |
| Enamine | EN300-241984-0.25g |
3-[(butan-2-yl)amino]-1lambda6-thiolane-1,1-dione |
4950-46-3 | 95% | 0.25g |
$447.0 | 2024-06-19 | |
| Enamine | EN300-241984-0.5g |
3-[(butan-2-yl)amino]-1lambda6-thiolane-1,1-dione |
4950-46-3 | 95% | 0.5g |
$465.0 | 2024-06-19 | |
| Enamine | EN300-241984-1.0g |
3-[(butan-2-yl)amino]-1lambda6-thiolane-1,1-dione |
4950-46-3 | 95% | 1.0g |
$485.0 | 2024-06-19 | |
| Enamine | EN300-241984-2.5g |
3-[(butan-2-yl)amino]-1lambda6-thiolane-1,1-dione |
4950-46-3 | 95% | 2.5g |
$949.0 | 2024-06-19 | |
| Enamine | EN300-241984-5.0g |
3-[(butan-2-yl)amino]-1lambda6-thiolane-1,1-dione |
4950-46-3 | 95% | 5.0g |
$1406.0 | 2024-06-19 | |
| Enamine | EN300-241984-10.0g |
3-[(butan-2-yl)amino]-1lambda6-thiolane-1,1-dione |
4950-46-3 | 95% | 10.0g |
$2085.0 | 2024-06-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6158-1G |
3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione |
4950-46-3 | 95% | 1g |
¥ 1,392.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6158-5G |
3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione |
4950-46-3 | 95% | 5g |
¥ 4,263.00 | 2023-04-13 |
3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione Suppliers
3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione
Comprehensive Analysis of 3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione (CAS No. 4950-46-3): Properties, Applications, and Industry Insights
3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione (CAS No. 4950-46-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a thiolane-1,1-dione core modified with a butan-2-ylamino substituent, which contributes to its reactivity and potential applications. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of enzyme inhibitors and functional materials.
In recent years, the demand for sulfur-containing heterocycles like 3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione has surged, driven by their versatility in drug discovery. The compound's sulfone group (─SO₂─) enhances its polarity and hydrogen-bonding capacity, making it valuable for designing molecules with improved pharmacokinetic properties. A 2023 study highlighted its potential as a precursor for chiral auxiliaries in asymmetric synthesis, addressing the growing need for enantioselective methodologies in green chemistry.
The synthesis of CAS 4950-46-3 typically involves the reaction of thiolane-1,1-dione derivatives with 2-butylamine under controlled conditions. Optimization of this process has become a hot topic in organic chemistry forums, with researchers sharing protocols to improve yield and purity. Notably, the compound's stability under physiological pH conditions makes it suitable for bioconjugation applications, a trend aligned with the rise of targeted drug delivery systems.
From an industrial perspective, 3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione has shown promise in material science applications. Its ability to form stable complexes with transition metals is being investigated for catalytic systems and coordination polymers. These developments respond to the increasing search queries about "sustainable catalysis" and "smart materials," reflecting broader market interests. The compound's thermal stability (decomposition point >200°C) further expands its utility in high-temperature processes.
Quality control of 4950-46-3 requires advanced analytical techniques. Recent HPLC-MS studies revealed that the compound exhibits characteristic fragmentation patterns at m/z 192 [M+H]⁺, serving as a fingerprint for identification. This analytical data addresses frequent questions about "compound verification methods" in research communities. Furthermore, computational chemistry models predict favorable ADMET properties for derivatives of this scaffold, making it relevant to medicinal chemistry discussions.
Environmental considerations surrounding thiolane-1,1-dione derivatives have prompted investigations into their biodegradation pathways. Preliminary ecotoxicity studies suggest moderate persistence in aquatic systems, prompting recommendations for proper waste management during industrial use. These findings align with current searches about "green chemistry metrics" and "sustainable synthesis," demonstrating the compound's intersection with environmental chemistry trends.
The patent landscape for 3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione shows growing activity, particularly in Asian markets. A 2022 Chinese patent application disclosed its use in photoresist compositions for semiconductor manufacturing, tapping into the booming electronics materials sector. This application capitalizes on the compound's UV absorption properties (λmax 275 nm) and compatibility with lithographic processes.
Future research directions for CAS 4950-46-3 may explore its potential in bioorthogonal chemistry and click chemistry applications. The presence of both nucleophilic (amino) and electrophilic (sulfone) centers offers opportunities for selective functionalization—a feature frequently queried in synthetic chemistry databases. As regulatory frameworks evolve, proper documentation of the compound's safety data remains crucial for commercial distribution.
Academic interest in 3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione is evidenced by its inclusion in recent university curricula covering advanced heterocyclic chemistry. The compound serves as an excellent case study for teaching retrosynthetic analysis and spectroscopic characterization, addressing educational search trends for "applied organic chemistry examples." Its balanced lipophilicity (calculated logP 1.2±0.3) also makes it a frequent subject in QSAR modeling exercises.
In conclusion, 4950-46-3 represents a versatile chemical entity with expanding applications across multiple scientific disciplines. Its growing presence in research literature and patent filings suggests sustained relevance, particularly as industries seek novel molecular scaffolds for innovation. Continued exploration of its properties and derivatives will likely yield valuable contributions to both academic and industrial chemistry sectors.
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